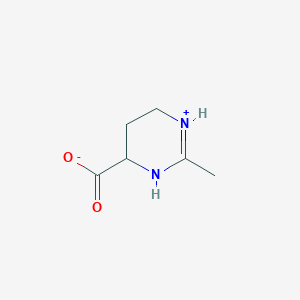

2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine

Description

Properties

IUPAC Name |

2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-4-7-3-2-5(8-4)6(9)10/h5H,2-3H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXNXVUDBPYKBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117305-84-7, 96702-03-3 | |

| Record name | 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117305847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ectoine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=614616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4S)-2-Methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid (Ectoine)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4S)-2-Methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid, a significant cyclic amino acid derivative more commonly known as Ectoine. This document delves into the molecule's fundamental chemical structure, stereochemistry, and nomenclature. It further explores its natural biosynthesis, chemical synthesis strategies, and detailed spectroscopic characterization. The guide also discusses the unique physicochemical properties of Ectoine that contribute to its remarkable function as a compatible solute and its wide-ranging applications in the pharmaceutical and cosmetic industries. This work is intended to serve as a detailed resource for researchers and professionals engaged in the study and application of this versatile molecule.

Introduction: The Tetrahydropyrimidine Scaffold and the Significance of Ectoine

The tetrahydropyrimidine core is a heterocyclic motif of considerable interest in medicinal chemistry, forming the backbone of numerous bioactive compounds with diverse pharmacological activities, including antiviral, antibacterial, and anticancer properties.[1][2][3] Among the naturally occurring tetrahydropyrimidines, Ectoine, chemically named (4S)-2-Methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid, stands out for its exceptional role as an osmoprotectant.[4]

Ectoine was first discovered in halophilic bacteria, microorganisms that thrive in high-salt environments.[4] It functions as a compatible solute, accumulating in high concentrations within the cytoplasm to counterbalance external osmotic pressure without interfering with cellular metabolism.[4][5] This unique property has led to its investigation and application in various fields, from skincare and sun protection to potential therapeutic uses.[4] This guide will provide a detailed exploration of the chemical and biological facets of this intriguing molecule.

Chemical Structure and Nomenclature

A precise understanding of the chemical identity of Ectoine is fundamental to its study. This section details its structural representation, systematic naming, and key identifiers.

IUPAC Name and Synonyms

The systematic name for Ectoine according to the International Union of Pure and Applied Chemistry (IUPAC) is (4S)-2-Methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid .[4]

The compound is also known by several other names and synonyms, including:

-

Ectoine

-

2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine

-

THP(B)

-

(S)-2-Methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid[6]

Chemical Formula, Molecular Weight, and SMILES Notation

The structural details of Ectoine are summarized in the table below, providing essential information for analytical and computational studies.

| Property | Value | Reference |

| Molecular Formula | C6H10N2O2 | [7] |

| Molar Mass | 142.16 g/mol | [4] |

| Canonical SMILES | CC1=NCCC(N1)C(=O)O | [7] |

| InChI Key | WQXNXVUDBPYKBA-YFKPBYRVSA-N | [4] |

| CAS Number | 96702-03-3 | [4] |

2D Chemical Structure

Caption: 2D representation of the chemical structure of Ectoine.

Biosynthesis and Chemical Synthesis

Ectoine can be obtained through microbial fermentation, leveraging its natural biosynthetic pathway, or through chemical synthesis, which allows for the production of its racemic form and derivatives.

Natural Biosynthesis Pathway

In microorganisms, Ectoine is synthesized from the central metabolite L-aspartate-β-semialdehyde in a three-step enzymatic cascade.[8] This pathway is encoded by the ectA, ectB, and ectC genes.[4]

-

Transamination: L-aspartate-β-semialdehyde is converted to L-2,4-diaminobutyric acid (DABA) by the enzyme L-2,4-diaminobutyric acid transaminase (EctB).[5][8]

-

Acetylation: DABA is then acetylated to form N-γ-acetyl-L-2,4-diaminobutyric acid, a reaction catalyzed by L-2,4-diaminobutyric acid acetyltransferase (EctA).[5][8]

-

Cyclization: Finally, L-ectoine synthase (EctC) catalyzes the cyclic condensation of N-γ-acetyl-L-2,4-diaminobutyric acid to yield Ectoine.[5][8]

The industrial production of Ectoine often utilizes halophilic bacteria, such as Halomonas elongata, in a process sometimes referred to as "bacterial milking," where cells are subjected to osmotic shock to release the accumulated Ectoine.[5][9]

Sources

- 1. rjstonline.com [rjstonline.com]

- 2. Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ectoine - Wikipedia [en.wikipedia.org]

- 5. A blueprint of ectoine metabolism from the genome of the industrial producer Halomonas elongata DSM 2581T - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemuniverse.com [chemuniverse.com]

- 7. 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine | C6H10N2O2 | CID 690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Frontiers | Biosynthesis of the Stress-Protectant and Chemical Chaperon Ectoine: Biochemistry of the Transaminase EctB [frontiersin.org]

- 9. us.typology.com [us.typology.com]

An In-depth Technical Guide on the Mechanism of Action of Ectoine as an Osmoprotectant

Introduction

In the realm of extremophilic biology, organisms that thrive in high-salinity environments have evolved remarkable strategies to counteract the deleterious effects of osmotic stress.[1][2] A key element of this adaptation is the accumulation of small organic molecules known as compatible solutes or osmolytes.[2][3] Among these, Ectoine ((S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid) has garnered significant attention for its exceptional protective properties.[4][5] First identified in the halophilic bacterium Ectothiorhodospira halochloris, Ectoine is a cyclic amino acid derivative that enables organisms to survive in environments with extreme salt concentrations, temperatures, and dryness.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Ectoine's function as a potent osmoprotectant, with a focus on its interactions with water, biomacromolecules, and cellular structures. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Ectoine's mode of action.

The Core Mechanism: Preferential Hydration and the "Ectoine Hydration Shell"

The primary mechanism by which Ectoine exerts its protective effects is through its profound influence on the structure and dynamics of surrounding water molecules.[6][7][8] This is best described by the preferential exclusion or preferential hydration model.[2][9][10]

Contrary to what one might intuitively assume, Ectoine does not typically bind directly to the surfaces of proteins or membranes.[1][3][10] Instead, it is preferentially excluded from the immediate vicinity of these macromolecules.[1][8][10] This exclusion leads to an increase in the hydration of the protein or membrane surface, effectively creating a more stable and structured water layer.[8][9]

Ectoine is a zwitterionic molecule that strongly interacts with water, forming a stable hydration shell around itself.[7][11][12] Molecular dynamics simulations have shown that a single Ectoine molecule can bind and organize a significant number of water molecules.[1][11] This strong interaction with water is a key aspect of its function. By structuring the surrounding water, Ectoine enhances the hydrogen-bonding network, leading to a more ordered and compact water structure.[6][8] This ordering of water molecules is energetically favorable and contributes to the overall stability of the system.[8][9]

The formation of these Ectoine-water clusters makes it sterically and energetically unfavorable for Ectoine to approach the surface of a protein.[8][9] This results in the preferential hydration of the protein, which in turn stabilizes its native conformation and prevents denaturation under stress conditions.[9][13]

Kosmotropic Nature of Ectoine

Ectoine is classified as a kosmotrope , or "order-maker".[14][15] Kosmotropes are solutes that contribute to the stability and structure of water-water interactions.[15] They enhance the hydrogen-bonding network of water, which in turn stabilizes macromolecules like proteins.[15][16] This is in contrast to chaotropes ("order-breakers"), which disrupt water structure and can lead to protein denaturation.[15][17] The kosmotropic nature of Ectoine is fundamental to its ability to act as a universal protectant for biomolecules.

Impact on Cellular Components

The structuring of water by Ectoine has profound consequences for the stability and function of various cellular components, particularly proteins and cell membranes.

Protein Stabilization

Under conditions of osmotic stress, high temperature, or dehydration, proteins are prone to unfolding and aggregation, leading to a loss of function.[18] Ectoine counteracts these effects by stabilizing the native, folded state of proteins.[6][18] The mechanism of this stabilization is multi-faceted:

-

Strengthening of Intramolecular Interactions: By promoting a more structured hydration layer around the protein, Ectoine enhances the intramolecular hydrogen bonds and other non-covalent interactions that are crucial for maintaining the protein's three-dimensional structure.[3][18]

-

Inhibition of Aggregation: Ectoine has been shown to inhibit the thermal-induced aggregation of proteins.[19] By stabilizing the native conformation, it reduces the exposure of hydrophobic residues that can lead to aggregation.

-

Increased Thermostability: The presence of Ectoine can increase the melting temperature (Tm) of proteins, indicating enhanced thermal stability.[19]

The following diagram illustrates the principle of protein stabilization by Ectoine through preferential hydration.

Caption: Ectoine's protective effect on proteins under stress.

Membrane Stabilization

Cell membranes are critical for maintaining cellular integrity and function. Osmotic stress can lead to membrane destabilization and damage.[1] Ectoine contributes to membrane stability through several mechanisms:

-

Hydration of the Membrane Surface: Similar to its effect on proteins, Ectoine is excluded from the immediate vicinity of the lipid bilayer, leading to a more structured and stable hydration layer at the membrane-water interface.[1][8][20]

-

Increased Membrane Fluidity: Some studies suggest that Ectoine can increase the fluidity of the cell membrane, which may help cells cope with extreme conditions by facilitating the repair of membrane damage.[9]

-

Protection against Surfactants: Ectoine has been shown to protect cell membranes from damage caused by surfactants.[21][22]

The following diagram illustrates Ectoine's influence on the lipid bilayer.

Caption: Ectoine's effect on the hydration of a lipid bilayer.

Quantitative Insights into Ectoine's Action

The protective effects of Ectoine are concentration-dependent. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Significance | Reference(s) |

| Water Binding Capacity | 4-5 water molecules per Ectoine molecule | High water-binding capacity contributes to the formation of a stable hydration shell. | [11] |

| Solubility in Water | ~4 M at 20°C | High solubility allows for accumulation to near molar concentrations in cells under severe osmotic stress. | [1] |

| Optimal Concentration for Protein Stabilization | 10 mM | Found to be optimal for reducing thermal-induced aggregation of recombinant human interferon Alfa2b. | [19] |

| Effect on Membrane Stability | Concentration-dependent protection against SDS-induced lysis | Higher Ectoine concentrations lead to greater protection of erythrocyte membranes. | [21] |

Experimental Protocols for Studying Ectoine's Mechanism

A variety of biophysical and biochemical techniques are employed to investigate the osmoprotective effects of Ectoine. Below are generalized protocols for key experiments.

Assessing Protein Stability via Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of Ectoine on the thermal stability of a protein by measuring its melting temperature (Tm).

Methodology:

-

Sample Preparation:

-

Prepare solutions of the target protein at a known concentration (e.g., 100 μg/mL) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7).[19]

-

Prepare parallel samples containing the protein and varying concentrations of Ectoine (e.g., 1 mM, 10 mM, 20 mM, 100 mM).[19]

-

Prepare a reference sample containing only the buffer and the corresponding Ectoine concentration.

-

-

DSC Measurement:

-

Load the protein sample and the corresponding reference sample into the DSC instrument.

-

Scan a temperature range that encompasses the denaturation of the protein (e.g., 20°C to 100°C) at a constant scan rate.

-

Record the differential heat capacity as a function of temperature.

-

-

Data Analysis:

-

The peak of the thermogram corresponds to the melting temperature (Tm) of the protein.

-

Compare the Tm values of the protein in the absence and presence of Ectoine. An increase in Tm indicates enhanced thermal stability.[19]

-

Investigating Ectoine-Water Interactions using Neutron Scattering

Objective: To structurally characterize the hydration shell around a protein in the presence of Ectoine.

Methodology:

-

Sample Preparation:

-

Prepare solutions of the protein of interest in D₂O-based buffers to minimize the incoherent scattering from hydrogen.

-

Prepare a corresponding solution containing the protein and a high concentration of Ectoine (e.g., 1.5 M).[8]

-

Use in vivo deuterium labeling of the protein to match its scattering length density to that of the solvent, making it "invisible" to neutrons and allowing for the direct observation of the hydration shell.[8][20]

-

-

Small-Angle Neutron Scattering (SANS) Measurement:

-

Perform SANS experiments on the protein solutions with and without Ectoine.

-

Measure the scattering intensity as a function of the scattering vector (Q).

-

-

Data Analysis:

-

Analyze the scattering profiles to determine the radius of gyration of the protein and its hydration shell.

-

Model the data to quantify the extent of the hydration layer and determine if Ectoine is excluded from this layer.[8] A dense water hydration shell from which Ectoine is excluded provides direct evidence for the preferential hydration model.[8][20]

-

The following diagram outlines the workflow for a neutron scattering experiment to probe the Ectoine-protein hydration shell.

Caption: Workflow for a SANS experiment to study Ectoine's effects.

Conclusion

Ectoine's mechanism of action as an osmoprotectant is a sophisticated interplay of thermodynamics and molecular interactions centered on its ability to modulate the structure of water. Through the principle of preferential exclusion, Ectoine fosters a stable hydration layer around proteins and membranes, thereby preserving their native structure and function under conditions of environmental stress. Its classification as a kosmotrope underscores its role as a stabilizer of biological systems. The in-depth understanding of these mechanisms, supported by robust experimental evidence, not only illuminates a fascinating aspect of microbial adaptation but also provides a strong foundation for the application of Ectoine in fields ranging from cosmetics and skincare to therapeutics and biotechnology.

References

-

Czech, L., et al. (2018). Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Ectoine's mechanism of action. (a) Influence on water molecules and proteins. ResearchGate. Available at: [Link]

-

(2026, January 7). Ectoin: A Life-Protecting Molecule Born in Extreme Salt Lakes and Its Application Value. SoHu. Available at: [Link]

-

(n.d.). (PDF) Compatible solute ectoine review: protection mechanisms and production methods. ResearchGate. Available at: [Link]

-

Consensus. (n.d.). Mechanisms of compatible solute biosynthesis in halotolerant microorganisms. Consensus. Available at: [Link]

-

Hahn, M. B., et al. (2020). What Does Ectoine Do to DNA? A Molecular-Scale Picture of Compatible Solute–Biopolymer Interactions. ACS Publications. Available at: [Link]

-

Chen, Q., et al. (2022). Bioactivity profiling of the extremolyte ectoine as a promising protectant and its heterologous production. PubMed Central. Available at: [Link]

-

Zaccai, G., et al. (2016). Neutrons describe ectoine effects on water H-bonding and hydration around a soluble protein and a cell membrane. PubMed Central. Available at: [Link]

-

Wikipedia. (n.d.). Ectoine. Wikipedia. Available at: [Link]

-

Roychoudhury, A., et al. (2012). Effect of the compatible solute ectoine on the stability of the membrane proteins. PubMed. Available at: [Link]

-

MDPI. (2018). Modulating Nucleation by Kosmotropes and Chaotropes: Testing the Waters. MDPI. Available at: [Link]

-

Kunte, H. J., et al. (2020). The compatible solute ectoine: protection mechanisms, strain development, and industrial production. OPUS. Available at: [Link]

-

ResearchGate. (n.d.). The Influence of the Compatible Solute Ectoine on the Local Water Structure: Implications for the Binding of the Protein G5P to DNA. ResearchGate. Available at: [Link]

-

Li, H., et al. (2024). Ectoine, from a Natural Bacteria Protectant to a New Treatment of Dry Eye Disease. PubMed Central. Available at: [Link]

-

Jebbar, M., et al. (1992). Osmoprotection of Escherichia coli by ectoine: uptake and accumulation characteristics. PubMed. Available at: [Link]

-

(n.d.). Kosmotropes and Chaotropes. London South Bank University. Available at: [Link]

-

ResearchGate. (n.d.). Ectoine's mechanism of action. Influence of water molecules alone (on the left) and aqueous solution of ectoine (on the right) on lipid bilayer. ResearchGate. Available at: [Link]

-

Bownik, A., & Stepniewska, Z. (2016). Ectoine as a promising protective agent in humans and animals. Arhiv za higijenu rada i toksikologiju. Available at: [Link]

-

Kuhlmann, A. U., et al. (2011). Ectoine and Hydroxyectoine as Protectants against Osmotic and Cold Stress: Uptake through the SigB-Controlled Betaine-Choline- Carnitine Transporter-Type Carrier EctT from Virgibacillus pantothenticus. ASM Journals. Available at: [Link]

-

Yu, I., et al. (2007). Microscopic understanding of preferential exclusion of compatible solute ectoine: direct interaction and hydration alteration. PubMed. Available at: [Link]

-

Sadeghi, H., et al. (2017). Ectoine and hydroxyectoine inhibit thermal-induced aggregation and increase thermostability of recombinant human interferon Alfa2b. PubMed. Available at: [Link]

-

Czech, L., et al. (2018). Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Kosmotropic and Chaotropic behavior of hydrated ions in aqueous solutions in terms of expansibility and compressibility parameters. ResearchGate. Available at: [Link]

-

Graf, R., et al. (2008). The multifunctional role of ectoine as a natural cell protectant. Merck Group. Available at: [Link]

-

Botta, M., et al. (2021). Ectoine disperses keratin and alters hydration kinetics in stratum corneum. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Evaluation of the membrane-stabilizing effect of ectoine in surfactant-stressed cells. ResearchGate. Available at: [Link]

-

Sahle, C. J., et al. (2018). Hydration in aqueous solutions of ectoine and hydroxyectoine. RSC Publishing. Available at: [Link]

-

ResearchGate. (n.d.). Effect of the Compatible Solute Ectoine on the Stability of the Membrane Proteins. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Chaotropic agent. Wikipedia. Available at: [Link]

-

Zaccai, G., et al. (2016). Neutrons describe ectoine effects on water H-bonding and hydration around a soluble protein and a cell membrane. PubMed. Available at: [Link]

-

Czech, L., et al. (2019). Biosynthesis of the Stress-Protectant and Chemical Chaperon Ectoine: Biochemistry of the Transaminase EctB. Frontiers. Available at: [Link]

-

Frontiers. (2021). Chaotropic and Kosmotropic Anions Regulate the Outcome of Enzyme-Mediated Dynamic Combinatorial Libraries of Cyclodextrins in Two Different Ways. Frontiers. Available at: [Link]

-

Wei, D., et al. (2021). Promoter engineering for high ectoine production in a lower saline medium by Halomonas hydrothermalis Y2. PubMed. Available at: [Link]

-

Nagata, S., et al. (2002). Uptake and utilization of ectoine by halotolerant Brevibacterium sp. JCM 6894 subjected to osmotic downshock. PubMed. Available at: [Link]

Sources

- 1. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. Ectoine - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Biosynthesis of the Stress-Protectant and Chemical Chaperon Ectoine: Biochemistry of the Transaminase EctB [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Neutrons describe ectoine effects on water H-bonding and hydration around a soluble protein and a cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioactivity profiling of the extremolyte ectoine as a promising protectant and its heterologous production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis | MDPI [mdpi.com]

- 11. Ectoin: A Life-Protecting Molecule Born in Extreme Salt Lakes and Its Application Value - Oreate AI Blog [oreateai.com]

- 12. researchgate.net [researchgate.net]

- 13. Ectoine, from a Natural Bacteria Protectant to a New Treatment of Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modulating Nucleation by Kosmotropes and Chaotropes: Testing the Waters | MDPI [mdpi.com]

- 15. idc-online.com [idc-online.com]

- 16. researchgate.net [researchgate.net]

- 17. Chaotropic agent - Wikipedia [en.wikipedia.org]

- 18. Effect of the compatible solute ectoine on the stability of the membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ectoine and hydroxyectoine inhibit thermal-induced aggregation and increase thermostability of recombinant human interferon Alfa2b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neutrons describe ectoine effects on water H-bonding and hydration around a soluble protein and a cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. merckgroup.com [merckgroup.com]

- 22. researchgate.net [researchgate.net]

Ectoine: A Technical Guide to its Natural Sources, Biosynthesis, and Purification for Research and Development

Introduction: The Rise of an Extremolyte

Ectoine (1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid), a cyclic amino acid derivative, has garnered significant attention within the pharmaceutical, cosmetic, and biotechnology sectors.[1][2][3] First identified in the halophilic bacterium Ectothiorhodospira halochloris, this remarkable molecule is a quintessential "extremolyte"—a small organic osmolyte that enables extremophilic microorganisms to survive in harsh environments characterized by high salinity, extreme temperatures, and desiccation.[4][5][6][7] Its profound ability to protect cellular structures such as proteins, nucleic acids, and entire cells from stress without interfering with metabolic processes has made it a highly sought-after ingredient.[4][8][9] This guide provides a comprehensive technical overview of the natural sources of Ectoine, its intricate biosynthetic pathway, and the methodologies for its extraction, purification, and analysis, tailored for researchers, scientists, and drug development professionals.

Part 1: The Microbial Treasure Trove: Natural Producers of Ectoine

Ectoine is predominantly synthesized by a diverse array of microorganisms, primarily bacteria and some archaea, as a defense mechanism against osmotic stress.[7] These organisms are typically found in environments with high salt concentrations, such as salt lakes, marine ecosystems, and salterns.[1][6]

Key Ectoine-Producing Microorganisms

A multitude of microorganisms have been identified as potent Ectoine producers. Halophilic (salt-loving) bacteria are the most prolific sources.[1] The following table summarizes some of the most well-documented Ectoine-producing strains:

| Genus/Species | Classification | Natural Habitat | Key Characteristics |

| Halomonas elongata | Halophilic Gammaproteobacterium | Saline environments | Widely used for industrial Ectoine production; tolerates high salt concentrations.[10][11][12] |

| Halomonas salina | Halophilic Gammaproteobacterium | Saline environments | Known for both intracellular and extracellular Ectoine production.[5][10][13] |

| Halomonas boliviensis | Halophilic Gammaproteobacterium | Salt lakes | High-yield producer of Ectoine.[5][10] |

| Chromohalobacter salexigens | Halophilic Gammaproteobacterium | Hypersaline environments | Produces both Ectoine and Hydroxyectoine.[4] |

| Virgibacillus salarius | Moderately halophilic Firmicute | Salt springs | A promising candidate for Ectoine production at moderate salinity.[13] |

| Brevibacterium epidermis | Actinobacterium | Skin | Produces Ectoine at relatively low salt concentrations.[5][13] |

| Methylotrophic Bacteria | Various | Diverse | Includes genera like Methylomicrobium, Methylobacter, and Methylophaga.[5] |

| Archaea | Various | Extreme environments | Several species are known to produce Ectoine and Hydroxyectoine.[3][5] |

The intracellular accumulation of Ectoine is directly proportional to the osmolarity of the surrounding environment, a crucial factor to consider when cultivating these microorganisms for production.[4]

Part 2: The Molecular Blueprint: Biosynthesis of Ectoine

The biosynthesis of Ectoine is a highly conserved and efficient three-step enzymatic pathway that converts the central metabolic intermediate, L-aspartate-β-semialdehyde, into the final cyclic product.[11][14][15] This pathway is encoded by the ectABC gene cluster.[1][13]

The Ectoine Biosynthetic Pathway

-

Transamination: The pathway initiates with the conversion of L-aspartate-β-semialdehyde to L-2,4-diaminobutyric acid (DABA). This reaction is catalyzed by the pyridoxal phosphate (PLP)-dependent enzyme L-2,4-diaminobutyrate transaminase (EctB), with L-glutamate serving as the amino donor.[14][15]

-

Acetylation: The subsequent step involves the acetylation of DABA to form N-γ-acetyl-L-2,4-diaminobutyric acid. This is mediated by L-2,4-diaminobutyrate acetyltransferase (EctA), which utilizes acetyl-CoA as the acetyl group donor.[11][14]

-

Cyclization: The final and irreversible step is the cyclic condensation of N-γ-acetyl-L-2,4-diaminobutyric acid to yield Ectoine. This cyclization reaction is catalyzed by Ectoine synthase (EctC).[11][14]

In some microorganisms, a fourth enzyme, Ectoine hydroxylase (EctD), can further convert Ectoine to 5-hydroxyectoine, another potent compatible solute.[4][16]

Caption: The three-step enzymatic biosynthesis pathway of Ectoine.

Part 3: From Microbe to Molecule: Extraction, Purification, and Analysis

The commercial production of Ectoine relies on robust and efficient downstream processing to isolate the molecule from the microbial biomass.[2] The choice of methodology is critical for achieving high purity and yield.

Step-by-Step Protocol for Ectoine Extraction and Purification

This protocol outlines a general workflow for the extraction and purification of intracellular Ectoine from halophilic bacteria, a common industrial practice.

1. Fermentation and Biomass Production:

-

Cultivate the chosen high-yield Ectoine-producing strain (e.g., Halomonas elongata) in a high-salt fermentation medium to stimulate Ectoine biosynthesis.[10]

-

Harvest the cells in the late exponential growth phase via centrifugation to obtain a cell paste.

2. Ectoine Release: The "Bacterial Milking" Process:

-

This technique, also known as osmotic downshock, is a cornerstone of industrial Ectoine production.[10][12]

-

Resuspend the cell paste in a low-salt medium (e.g., distilled water). This creates a significant osmotic pressure difference, forcing the cells to rapidly release the accumulated intracellular Ectoine into the medium to maintain osmotic equilibrium.[10]

-

Separate the cells from the Ectoine-rich supernatant by centrifugation.

3. Initial Purification and Concentration:

-

The supernatant, while rich in Ectoine, also contains other released cellular components and residual media constituents.

-

Employ techniques such as evaporation under reduced pressure to concentrate the crude Ectoine solution.[4]

4. Further Purification:

-

Solvent Extraction: A common method involves using a mixture of methanol, chloroform, and water to separate Ectoine from lipids and other non-polar contaminants.[17][18]

-

Chromatography: For high-purity applications, chromatographic methods are indispensable. Ion-exchange chromatography can be used to remove charged impurities.[17]

5. Crystallization:

-

Induce crystallization of Ectoine from the purified and concentrated solution, often by the addition of a solvent like ethanol, to obtain a high-purity final product.[4]

Caption: A generalized workflow for the extraction and purification of Ectoine.

Analytical Techniques for Ectoine Quantification

Accurate and reliable analytical methods are essential for monitoring Ectoine production and ensuring the purity of the final product.

| Analytical Method | Principle | Key Advantages | Detection |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity using a stationary phase and a mobile phase. | Robust, reproducible, and widely available. | UV detector at ~210 nm.[19][20] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | High sensitivity and specificity, allowing for definitive identification and quantification.[21] | Mass-to-charge ratio (m/z) of Ectoine.[21] |

| Micellar Electrokinetic Capillary Chromatography (MECC) | A capillary electrophoresis technique that uses micelles to separate neutral molecules. | High separation efficiency and low sample consumption.[17] | UV detector.[17] |

Conclusion: A Molecule of Natural Ingenuity

Ectoine stands as a testament to nature's ability to devise elegant solutions to extreme challenges. For researchers and developers, understanding its natural origins, biosynthesis, and the technical nuances of its production is paramount. The methodologies outlined in this guide provide a foundational framework for harnessing the potential of this versatile and powerful molecule. As research continues to uncover new applications for Ectoine, from advanced skincare to novel therapeutic interventions, the demand for high-purity, sustainably produced Ectoine will undoubtedly continue to grow, driven by the scientific principles that govern its existence in the microbial world.

References

-

Production and Recovery of Ectoine. (2023). Encyclopedia.pub. Available at: [Link]

-

What methods are used to produce ectoine? (2024). Typology. Available at: [Link]

-

Screening of Moderately Halophilic Bacteria Producing Ectoine Resulting in the Selection of Virgibacillus salarius BHTA19. (n.d.). PubMed Central. Available at: [Link]

-

Pathway for the biosynthesis of ectoine and 5-hydroxyectoine. (n.d.). ResearchGate. Available at: [Link]

-

Microbial Production of Ectoine: A Review. (2025). ACS Synthetic Biology. Available at: [Link]

-

A blueprint of ectoine metabolism from the genome of the industrial producer Halomonas elongata DSM 2581T. (n.d.). PubMed Central. Available at: [Link]

-

Biosynthesis of the Stress-Protectant and Chemical Chaperon Ectoine: Biochemistry of the Transaminase EctB. (n.d.). Frontiers. Available at: [Link]

-

Microbial production of ectoine and hydroxyectoine as high-value chemicals. (n.d.). Microbial Cell Factories. Available at: [Link]

-

Ectoine from Halophilic Bacteria: Biosynthesis, Diversity, and Industrial Applications. (2026). ResearchGate. Available at: [Link]

-

Production and Recovery of Ectoine: A Review of Current State and Future Prospects. (2023). MDPI. Available at: [Link]

-

Ectoine: the powerhouse ingredient every formulator needs. (n.d.). Formula Botanica. Available at: [Link]

-

Biotechnological production of ectoine: current status and prospects. (n.d.). PubMed. Available at: [Link]

-

The Origin Story of Ectoin® natural. (n.d.). bitop AG. Available at: [Link]

-

Unlocking Ectoine: The All-in-One Ingredient for Skincare. (2025). Emotion Master. Available at: [Link]

-

Ectoine: The Extraordinary Biological Protective Molecule—Characteristics, Functions, and Applications. (2025). SBS Genetech. Available at: [Link]

-

Production and Recovery of Ectoine: A Review of Current State and Future Prospects. (2023). ResearchGate. Available at: [Link]

-

Ectoine. (n.d.). Wikipedia. Available at: [Link]

-

Development and validation of polar RP-HPLC method for screening for ectoine high-yield strains in marine bacteria with green chemistry. (2018). Taylor & Francis Online. Available at: [Link]

- Novel method for detecting and extracting compatible solute ectoine from neutral obligate halophile Halomonas salina. (n.d.). Google Patents.

-

LC-MS analysis of ectoine from whole-cell biocatalysis. (n.d.). ResearchGate. Available at: [Link]

-

Development and validation of polar RP-HPLC method for screening for ectoine high-yield strains in marine bacteria with green chemistry. (2018). PubMed. Available at: [Link]

-

Optimization of extraction and separation of ectoine from halophiles and identification of the main components from purified samples. (2025). Journal of Biology. Available at: [Link]

-

Ectoine production from a novel bacterial strain and high-purity purification with a cost-effective and single-step method. (n.d.). Semantic Scholar. Available at: [Link]

-

Ectoine and Hydroxyectoine from Halophilic Bacteria Isolated from Traditional Solar Saltern at Pejarakan Village, Buleleng Regency, Bali. (n.d.). ResearchGate. Available at: [Link]

-

Development and validation of polar RP-HPLC method for screening for ectoine high-yield strains in marine bacteria with green chemistry. (n.d.). Semantic Scholar. Available at: [Link]

-

HPLC analysis of authentic ectoine and ectoines produced by the recombinant E. coli. (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biotechnological production of ectoine: current status and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Production and Recovery of Ectoine | Encyclopedia MDPI [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. formulabotanica.com [formulabotanica.com]

- 7. Ectoine - Wikipedia [en.wikipedia.org]

- 8. flychem.com [flychem.com]

- 9. BITOP | The Origin Story of Ectoin® natural [bitop.de]

- 10. us.typology.com [us.typology.com]

- 11. A blueprint of ectoine metabolism from the genome of the industrial producer Halomonas elongata DSM 2581T - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. Screening of Moderately Halophilic Bacteria Producing Ectoine Resulting in the Selection of Virgibacillus salarius BHTA19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | Biosynthesis of the Stress-Protectant and Chemical Chaperon Ectoine: Biochemistry of the Transaminase EctB [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. CN101191769A - Novel method for detecting and extracting compatible solute ectoine from neutral obligate halophile Halomonas salina - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. Development and validation of polar RP-HPLC method for screening for ectoine high-yield strains in marine bacteria with green chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Ectoine: A Multifunctional Cytoprotectant Beyond Osmoregulation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ectoine, a natural cyclic amino acid derivative, is a powerful osmoprotectant produced by extremophilic microorganisms to survive in harsh environments.[1][2] While its role in maintaining cellular hydration is well-documented, a growing body of evidence reveals a remarkable spectrum of biological activities that extend far beyond simple osmoregulation. This technical guide provides an in-depth exploration of the multifaceted functions of ectoine, including its potent anti-inflammatory, protein and membrane-stabilizing, neuroprotective, and barrier-enhancing properties. We will delve into the underlying molecular mechanisms, present relevant experimental protocols for their investigation, and discuss the burgeoning therapeutic potential of this versatile molecule in dermatology, respiratory medicine, ophthalmology, and neurodegenerative disease.

Introduction: The Rise of an Extremolyte

Discovered in halophilic bacteria, ectoine (1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid) is a compatible solute that accumulates in the cytoplasm under conditions of high osmotic stress.[1][3] Unlike inorganic salts, ectoine does not interfere with cellular metabolism, even at high concentrations.[3][4] Its primary mechanism of osmoprotection involves the "preferential exclusion" model, where ectoine is excluded from the hydration shell of macromolecules, leading to a more compact and stable protein structure.[5] This unique property forms the basis for its broader biological functions, which are increasingly being harnessed for therapeutic and cosmeceutical applications.

The Anti-Inflammatory Cascade: A Key Therapeutic Target

Chronic inflammation is a hallmark of numerous diseases. Ectoine has demonstrated significant anti-inflammatory effects across various cell types and tissues.[6][7]

Molecular Mechanisms of Anti-Inflammation

Ectoine's anti-inflammatory properties are attributed to its ability to:

-

Inhibit Pro-inflammatory Cytokine Production: Ectoine has been shown to decrease the expression and release of key inflammatory mediators such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[6][8]

-

Modulate NF-κB Signaling: It can suppress the nuclear translocation of the transcription factor NF-κB, a central regulator of the inflammatory response.[4][8]

-

Stabilize Cell Membranes: By stabilizing cell membranes, ectoine can prevent the activation of signaling cascades that trigger inflammation.[6][9]

Experimental Protocol: Assessing the Anti-Inflammatory Potential of Ectoine in Macrophages

This protocol outlines a method to evaluate the effect of ectoine on lipopolysaccharide (LPS)-induced inflammation in a macrophage cell line (e.g., RAW 264.7).

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Seed cells in a 24-well plate. Pre-treat cells with varying concentrations of ectoine (e.g., 0.1, 1, 10 mM) for 2 hours.

-

Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no ectoine, no LPS) and a positive control (LPS only).

-

Cytokine Analysis: Collect the cell culture supernatant and quantify the levels of TNF-α and IL-6 using commercially available ELISA kits.

-

NF-κB Translocation Analysis: For immunofluorescence, fix the cells, permeabilize them, and stain with an anti-NF-κB antibody and a nuclear counterstain (e.g., DAPI). Visualize the subcellular localization of NF-κB using a fluorescence microscope.

Data Presentation: Expected Outcomes

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | NF-κB Nuclear Localization (%) |

| Vehicle Control | < 20 | < 10 | ~10 |

| LPS (1 µg/mL) | 1500 ± 150 | 800 ± 80 | ~90 |

| LPS + Ectoine (1 mM) | 800 ± 90 | 450 ± 50 | ~40 |

| LPS + Ectoine (10 mM) | 400 ± 50 | 200 ± 30 | ~20 |

Guardian of Macromolecules: Protein and Membrane Stabilization

Ectoine's ability to stabilize proteins and membranes is fundamental to its protective effects.[6][10]

Mechanism of Stabilization

Ectoine enhances the stability of proteins by promoting their correct folding and preventing aggregation, particularly under stress conditions like high temperature.[11][12][13] It achieves this by increasing the hydration of the protein surface, which strengthens the intramolecular interactions necessary for maintaining the native conformation.[10] Similarly, ectoine interacts with lipid membranes, increasing their fluidity and hydration, which can be advantageous in withstanding environmental stress and aiding in cellular repair.[14]

Experimental Workflow: Assessing Protein Aggregation Inhibition

Caption: Workflow for evaluating ectoine's protein aggregation inhibition.

A Shield for the Nervous System: Neuroprotection

Emerging research highlights the neuroprotective potential of ectoine, suggesting its utility in combating neurodegenerative diseases.[1][15]

Neuroprotective Mechanisms

Ectoine's neuroprotective effects are multifaceted and include:

-

Antioxidant Properties: It can mitigate oxidative stress, a key contributor to neuronal damage.[7]

-

Anti-apoptotic Effects: Ectoine has been shown to inhibit apoptosis (programmed cell death) in neuronal cells.[7]

-

Inhibition of Protein Aggregation: By preventing the aggregation of amyloid-beta peptides, ectoine may play a role in preventing the formation of neurotoxic plaques in Alzheimer's disease.[12][16]

Signaling Pathway: Ectoine's Neuroprotective Action

Sources

- 1. Ectoine as a promising protective agent in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactivity profiling of the extremolyte ectoine as a promising protectant and its heterologous production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uni-marburg.de [uni-marburg.de]

- 4. researchgate.net [researchgate.net]

- 5. The Effectiveness of the Bacteria Derived Extremolyte Ectoine for the Treatment of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ectoines as novel anti-inflammatory and tissue protective lead compounds with special focus on inflammatory bowel disease and lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Potential of Ectoine as a Brain Anti-Aging Agent in Rat Model of d-Galactose-Accelerated Aging May Be Mediated Through Crosstalk Between Redox/Mitochondrial Homeostasis/Autophagic/Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A lipid anchor improves the protective effect of ectoine in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topical Ectoine: A Promising Molecule in the Upper Airways Inflammation—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of the compatible solute ectoine on the stability of the membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ectoine and hydroxyectoine inhibit thermal-induced aggregation and increase thermostability of recombinant human interferon Alfa2b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ectoine and hydroxyectoine inhibit aggregation and neurotoxicity of Alzheimer's beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of protein aggregation in vitro and in vivo by a natural osmoprotectant - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effect of compatible solute ectoines on the structural organization of lipid monolayer and bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Ectoine as a promising protective agent in humans and animals | Semantic Scholar [semanticscholar.org]

- 16. Effects of Ectoine on Behavior and Candidate Genes Expression in ICV-STZ Rat Model of Sporadic Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Extremolyte Ectoine: A Comprehensive Technical Guide on its Discovery, History, and Applications

Abstract

This in-depth technical guide provides a comprehensive overview of 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine, widely known as Ectoine. From its serendipitous discovery in the extreme environments of the Egyptian desert to its current-day applications in the pharmaceutical and cosmetic industries, this guide delves into the multifaceted nature of this remarkable molecule. We will explore its historical milestones, elucidate its biosynthetic and chemical synthesis pathways, and provide a detailed analysis of its mechanism of action as a potent compatible solute. Furthermore, this guide offers practical, step-by-step protocols for its production, purification, and quantification, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Genesis of an Extremolyte

In the vast and arid landscapes of Wadi El Natrun, Egypt, a region characterized by its hypersaline lakes, German microbiologist Professor Erwin A. Galinski made a groundbreaking discovery in 1985.[1] While studying the survival strategies of halophilic bacteria, specifically Ectothiorhodospira halochloris, he and his team isolated a novel cyclic amino acid.[1] This molecule, which they named "Ectoine," was found to be crucial for the microorganism's ability to thrive in environments with extreme salinity, high temperatures, and intense UV radiation.[2] Ectoine is a prime example of an extremolyte, a class of small organic molecules that protect cells from the harsh conditions of their surroundings.[2] These compatible solutes accumulate in the cytoplasm of extremophilic organisms, balancing the osmotic pressure without interfering with cellular metabolism.[1]

A Historical Perspective: From Discovery to Commercialization

The journey of Ectoine from a scientific curiosity to a commercially valuable compound is a testament to decades of research and development. The initial discovery in 1985 laid the foundation for understanding its protective properties.[1] The 1990s saw a surge in research into its biosynthesis and potential applications. A significant milestone was the elucidation of the ectoine biosynthesis gene cluster (ectABC), which opened the door for heterologous production in more easily culturable microorganisms.[3] This led to the development of large-scale fermentation processes, making Ectoine more accessible for commercial use. Today, Ectoine is a key ingredient in a variety of high-end cosmetic and pharmaceutical products, valued for its exceptional moisturizing, anti-inflammatory, and cell-protective properties.[4]

The Chemistry of Ectoine: Structure and Properties

Ectoine, with the chemical name (4S)-2-Methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid, is a heterocyclic amino acid derivative.[5][6] Its unique cyclic structure and zwitterionic nature at physiological pH are key to its function as a compatible solute.

| Property | Value | Reference |

| CAS Number | 96702-03-3 | [5] |

| Molecular Formula | C₆H₁₀N₂O₂ | [6] |

| Molecular Weight | 142.16 g/mol | [6] |

| Appearance | White crystalline powder | |

| Solubility | Highly soluble in water | [1] |

Biosynthesis and Production of Ectoine

The natural production of Ectoine occurs through a three-step enzymatic pathway from the precursor L-aspartate-β-semialdehyde.[3] This process is encoded by the ectABC gene cluster.[3]

The Ectoine Biosynthesis Pathway

-

Step 1: Transamination L-aspartate-β-semialdehyde is converted to L-2,4-diaminobutyric acid (DABA) by the enzyme L-2,4-diaminobutyrate transaminase (EctB).[3]

-

Step 2: Acetylation DABA is then acetylated to form N-γ-acetyl-L-2,4-diaminobutyric acid (Nγ-ADABA) in a reaction catalyzed by L-2,4-diaminobutyric acid acetyltransferase (EctA).[3]

-

Step 3: Cyclization Finally, the cyclic molecule Ectoine is formed from Nγ-ADABA through the action of L-ectoine synthase (EctC), which removes a molecule of water.[3]

The expression of the ectABC operon is tightly regulated and is typically induced by high osmotic stress. This regulation ensures that Ectoine is produced when the cell needs to counteract water loss to the environment.

Caption: The enzymatic pathway of Ectoine biosynthesis.

Microbial Fermentation: A Step-by-Step Protocol

The industrial production of Ectoine primarily relies on microbial fermentation, often using the halophilic bacterium Halomonas elongata.[7] The following is a generalized protocol for the lab-scale production of Ectoine.

I. Strain Cultivation and Pre-culture Preparation

-

Media Preparation: Prepare Luria-Bertani (LB) medium supplemented with 2% (w/v) NaCl for Halomonas elongata.

-

Revival: Streak a cryopreserved stock of H. elongata onto an LB agar plate with 2% NaCl and incubate at 30°C until single colonies appear.

-

Inoculation: Inoculate a single colony into 50 mL of LB broth with 2% NaCl in a 250 mL baffled flask.

-

Incubation: Incubate the pre-culture at 30°C with shaking at 180 rpm for 12-16 hours.

II. Main Fermentation

-

Fermentation Medium: Prepare the main fermentation medium with the following composition (per liter): 20 g Glucose, 5 g Yeast Extract, 0.5-1.0 M NaCl, 1 g MgSO₄·7H₂O, 0.5 g KH₂PO₄. Adjust the pH to 7.2.

-

Inoculation: Inoculate the main fermentation medium with the pre-culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.

-

Fermentation Conditions: Incubate at 30°C with shaking at 180-220 rpm for 24-48 hours. Ensure adequate aeration to maintain dissolved oxygen levels above 20%. Osmotic stress is crucial to induce Ectoine synthesis.[7]

III. Harvest and Extraction

-

Harvesting: Centrifuge the culture at 8,000 x g for 10 minutes at 4°C to pellet the cells.

-

Extraction (Bacterial Milking): To release the intracellular Ectoine, an osmotic downshock is applied. Resuspend the cell pellet in a low-salt medium or distilled water. This rapid change in osmotic pressure causes the cells to release Ectoine into the surrounding medium.[8] This process, often referred to as "bacterial milking," can be repeated for several cycles to maximize the yield.[8]

IV. Purification

-

Cell Removal: Centrifuge the cell suspension after osmotic shock to remove the cells.

-

Filtration: Pass the supernatant through a 0.22 µm filter to remove any remaining cellular debris.

-

Chromatography: Ectoine can be purified from the cell-free extract using techniques such as ion-exchange chromatography.[9]

-

Crystallization: The purified Ectoine solution can be concentrated and crystallized to obtain a high-purity product.

Caption: A simplified workflow for the production and purification of Ectoine.

Chemical Synthesis

While microbial fermentation is the predominant method for Ectoine production, chemical synthesis routes have also been developed.[10] A common approach involves the cyclization of a precursor molecule. For instance, (±)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid can be synthesized through a multi-step process starting from commercially available materials.[10] The synthesis typically involves the formation of key intermediates followed by a cyclization step to create the tetrahydropyrimidine ring.[10]

Production Yields

The yield of Ectoine can vary significantly depending on the microbial strain, fermentation strategy, and cultivation conditions. The following table provides a comparison of reported Ectoine production yields.

| Microbial Strain | Fermentation Method | Ectoine Titer (g/L) | Reference |

| Halomonas elongata | Fed-batch with "bacterial milking" | ~3.3 g/L/day | [11] |

| Halomonas salina | Two-phase fed-batch | 14.86 | [12] |

| Brevibacterium epidermis | Fed-batch | 8 | [13] |

| Recombinant E. coli | Fed-batch | 25.1 | [12] |

| Salinicola salarius | Fed-batch | 22.5 | [14] |

Mechanism of Action: The "Preferential Exclusion" Model

The remarkable protective effects of Ectoine are attributed to its interaction with water molecules, a mechanism known as "preferential exclusion" or "preferential hydration".[15] Ectoine is a kosmotropic solute, meaning it enhances the structure and order of water molecules in its vicinity.

This leads to the formation of a stable hydration shell around biomolecules such as proteins and lipid membranes.[15] By being preferentially excluded from the immediate surface of these macromolecules, Ectoine effectively increases their hydration.[15] This enhanced hydration shell stabilizes the native conformation of proteins, preventing their denaturation under stress conditions like high temperature or salinity.[16][17] Similarly, it stabilizes lipid bilayers, maintaining membrane fluidity and integrity.[18][19]

Caption: Ectoine's mechanism of action via preferential hydration.

Analytical Methodologies for Ectoine Quantification

Accurate quantification of Ectoine is crucial for research, process optimization, and quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed analytical techniques.

HPLC-UV Method

A robust and straightforward method for Ectoine quantification involves reversed-phase HPLC with UV detection.[20]

-

Column: A polar-modified C18 column is often used.[20]

-

Mobile Phase: A simple isocratic mobile phase of pure water can be effective.[20]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[20]

-

Detection: UV detection at 210 nm.[20]

-

Validation: The method should be validated for linearity, accuracy, precision, and limits of detection and quantification.[21]

LC-MS/MS Method

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method.[22]

-

Chromatography: Similar to HPLC, a C8 or C18 column can be used with a gradient mobile phase, often consisting of acetonitrile and water with a modifier like formic acid.[22]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[22]

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) is employed for specific and sensitive detection of the precursor and product ions of Ectoine.[22]

Applications in Drug Development and Beyond

The unique properties of Ectoine have led to its widespread use in various industries, particularly in cosmetics and pharmaceuticals.

Dermatology and Cosmetics

Ectoine is a highly sought-after ingredient in skincare products due to its potent moisturizing and anti-inflammatory effects.[4] It helps to:

-

Hydrate the skin: By forming a stable hydration layer, Ectoine provides long-lasting moisturization.

-

Protect against environmental stressors: It shields the skin from damage caused by UV radiation, pollution, and other environmental aggressors.

-

Reduce inflammation: Ectoine has been shown to alleviate skin inflammation, making it beneficial for sensitive and irritated skin.[23]

-

Stabilize the skin barrier: It helps to maintain the integrity of the skin's natural protective barrier.[23]

Clinical studies have demonstrated the efficacy of Ectoine-containing creams in the treatment of atopic dermatitis, showing significant improvements in skin dryness, pruritus, and overall disease severity.[23][24]

Pharmaceutical Applications

In the pharmaceutical field, Ectoine is utilized in various formulations for its protective and stabilizing properties.

-

Allergic Rhinitis: Ectoine-containing nasal sprays have been shown to be effective in reducing the symptoms of allergic rhinitis, such as nasal congestion and runny nose.[25][26] Clinical trials have indicated that its efficacy is comparable to some established treatments.[26]

-

Ophthalmology: Due to its ability to stabilize the tear film and protect the ocular surface, Ectoine is used in eye drops for the treatment of dry eye syndrome and allergic conjunctivitis.[27]

-

Respiratory Diseases: Research suggests that Ectoine can help protect the respiratory tract from inflammation and damage caused by allergens and pollutants.

Conclusion and Future Outlook

From its discovery in an extreme environment, 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine, or Ectoine, has emerged as a molecule of significant scientific and commercial interest. Its unique ability to protect cells and biomolecules from various stressors has paved the way for its use in a wide range of applications. The ongoing research into its diverse biological activities and the continuous optimization of its production processes promise to further expand its utility in the future. As our understanding of this remarkable extremolyte deepens, so too will its potential to enhance human health and well-being.

References

-

ResearchGate. (n.d.). Regulation model of ectoine biosynthesis and accumulation in response.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Topical Ectoine Application in Children and Adults to Treat Inflammatory Diseases Associated with an Impaired Skin Barrier: A Systematic Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of fermentation strategies for ectoine production. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis. Retrieved from [Link]

-

PubMed. (n.d.). Effect of the compatible solute ectoine on the stability of the membrane proteins. Retrieved from [Link]

-

Hindawi. (2015). Noninterventional Open-Label Trial Investigating the Efficacy and Safety of Ectoine Containing Nasal Spray in Comparison with Beclomethasone Nasal Spray in Patients with Allergic Rhinitis. Retrieved from [Link]

-

MDPI. (2018). Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis. Retrieved from [Link]

-

MDPI. (2021). Ectoine Production Using Novel Heterologous EctABC S. salarius from Marine Bacterium Salinicola salarius. Retrieved from [Link]

-

ResearchGate. (n.d.). Microbial production of ectoine using different fermentative strains or biocatalysts. Retrieved from [Link]

-

IOPscience. (2018). Production of ectoine by Halomonas elongata BK-AG25 using osmotic shock technique. Retrieved from [Link]

-

PubMed. (n.d.). Biophysical investigations of the structure and function of the tear fluid lipid layer and the effect of ectoine. Part A: natural meibomian lipid films. Retrieved from [Link]

-

B3C Newswire. (2010). Bitop AG Reports that Ectoin® Reduces Symptoms of Acute Allergic Rhinitis. Retrieved from [Link]

-

PubMed. (2018). Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Meta-Analysis of the Efficacy of Ectoine Nasal Spray in Patients with Allergic Rhinoconjunctivitis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (±)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid (7). Retrieved from [Link]

-

UNSW Sydney. (n.d.). ECTOINE PRODUCTION BY HALOMONAS ELONGATA BK-AG25: TWO-STEP OPTIMIZATION USING THE RESPONSE SURFACE METHODOLOGY. Retrieved from [Link]

-

Microbial Cell Factories. (2021). Microbial production of ectoine and hydroxyectoine as high-value chemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Topical Ectoine Application in Children and Adults to Treat Inflammatory Diseases Associated with an Impaired Skin Barrier: A Systematic Review. Retrieved from [Link]

-

PubMed. (2020). Microbial production of extremolytes - high-value active ingredients for nutrition, health care, and well-being. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Development and validation of polar RP-HPLC method for screening for ectoine high-yield strains in marine bacteria with green chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Microbial production of ectoine and hydroxyectoine as high-value chemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). LC-MS analysis of ectoine from whole-cell biocatalysis. Panels A and B,.... Retrieved from [Link]

-

ResearchGate. (2018). Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis. Retrieved from [Link]

-

MDPI. (2023). Production and Recovery of Ectoine: A Review of Current State and Future Prospects. Retrieved from [Link]

-

PubMed. (n.d.). Biophysical investigations of the structure and function of the tear fluid lipid layers and the effect of ectoine. Part B: artificial lipid films. Retrieved from [Link]

-

Semantic Scholar. (2018). [PDF] Development and validation of polar RP-HPLC method for screening for ectoine high-yield strains in marine bacteria with green chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of the Compatible Solute Ectoine on the Stability of the Membrane Proteins | Request PDF. Retrieved from [Link]

-

PubMed. (2022). Bioactivity profiling of the extremolyte ectoine as a promising protectant and its heterologous production. Retrieved from [Link]

- Google Patents. (n.d.). CN101314785A - Method for producing Ectoine by microbial fermentation.

-

PubMed. (2018). Development and validation of polar RP-HPLC method for screening for ectoine high-yield strains in marine bacteria with green chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC determination of ectoine and 5-hydroxyectoine content in.... Retrieved from [Link]

-

Allied Academies. (2017). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Retrieved from [Link]

-

PubMed. (2020). The osmotic stress response operon betIBA is under the functional regulation of BetI and the quorum-sensing regulator AnoR in Acinetobacter nosocomialis. Retrieved from [Link]

-

MDPI. (2020). Insights on Osmotic Tolerance Mechanisms in Escherichia coli Gained from an rpoC Mutation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Osmotic stress mechanically perturbs chemoreceptors in Escherichia coli. Retrieved from [Link]

-

NBRP. (n.d.). Reference - RRC(Research Resource Circulation). Retrieved from [Link]

Sources

- 1. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial production of extremolytes - high-value active ingredients for nutrition, health care, and well-being - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bioactivity profiling of the extremolyte ectoine as a promising protectant and its heterologous production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine | C6H10N2O2 | CID 690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Protocol for Ectoin Production - Creative Biogene [microbiosci.creative-biogene.com]

- 8. researchgate.net [researchgate.net]

- 9. alliedacademies.org [alliedacademies.org]

- 10. researchgate.net [researchgate.net]

- 11. CN101314785A - Method for producing Ectoine by microbial fermentation - Google Patents [patents.google.com]

- 12. Microbial production of ectoine and hydroxyectoine as high-value chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Effect of the compatible solute ectoine on the stability of the membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Biophysical investigations of the structure and function of the tear fluid lipid layer and the effect of ectoine. Part A: natural meibomian lipid films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biophysical investigations of the structure and function of the tear fluid lipid layers and the effect of ectoine. Part B: artificial lipid films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development and validation of polar RP-HPLC method for screening for ectoine high-yield strains in marine bacteria with green chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Topical Ectoine Application in Children and Adults to Treat Inflammatory Diseases Associated with an Impaired Skin Barrier: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Noninterventional Open-Label Trial Investigating the Efficacy and Safety of Ectoine Containing Nasal Spray in Comparison with Beclomethasone Nasal Spray in Patients with Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Bitop AG Reports that Ectoin® Reduces Symptoms of Acute Allergic Rhinitis | Technology Networks [technologynetworks.com]

- 27. Meta-Analysis of the Efficacy of Ectoine Nasal Spray in Patients with Allergic Rhinoconjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Vade Mecum for Ectoine: An In-depth Technical Guide

Introduction: The Molecular Guardian, Ectoine

Ectoine, (S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid, is a fascinating and increasingly important natural compound. This cyclic amino acid, first discovered in the halophilic bacterium Ectothiorhodospira halochloris, serves as a powerful osmoprotectant, shielding cells from the detrimental effects of high salinity, extreme temperatures, and desiccation. Its remarkable stabilizing properties have led to its widespread application in the cosmetic and pharmaceutical industries, where it functions as a potent moisturizer, anti-inflammatory agent, and stabilizer for biomolecules. For researchers and drug development professionals, a thorough understanding of Ectoine's structural characteristics is paramount. This guide provides a comprehensive analysis of the spectroscopic data of Ectoine, offering field-proven insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For Ectoine, both ¹H and ¹³C NMR provide a detailed map of its atomic connectivity and chemical environment.

A. ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of Ectoine, typically recorded in D₂O to avoid the interference of exchangeable protons, reveals a set of distinct signals corresponding to the different protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for Ectoine in D₂O

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~4.71 | t (triplet) | 7.4 |

| H-5a, H-5b | ~3.20 | m (multiplet) | - |

| H-6a, H-6b | ~2.04 | m (multiplet) | - |

| -CH₃ | ~2.13 | s (singlet) | - |

Causality Behind the Chemical Shifts and Multiplicities:

-

H-4 (δ ~4.71 ppm): This proton, attached to the chiral carbon adjacent to the carboxylic acid group, is the most deshielded aliphatic proton. Its downfield shift is attributed to the electron-withdrawing effects of both the neighboring carboxyl group and the nitrogen atom within the ring. The signal appears as a triplet due to coupling with the two adjacent protons on C-5.

-

H-5a, H-5b (δ ~3.20 ppm): These diastereotopic protons on the carbon adjacent to a nitrogen atom experience a moderate downfield shift. Their signals are often complex multiplets due to both geminal and vicinal coupling.

-

H-6a, H-6b (δ ~2.04 ppm): These methylene protons are the most shielded in the ring system, appearing further upfield. They also present as a complex multiplet due to coupling with the protons on C-5.

-

-CH₃ (δ ~2.13 ppm): The methyl group protons appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is characteristic of a methyl group attached to an sp²-hybridized carbon within a heterocyclic ring.

B. ¹³C NMR Spectroscopy: The Carbon Skeleton Unveiled

The proton-decoupled ¹³C NMR spectrum of Ectoine provides a clear picture of its carbon framework.

Table 2: ¹³C NMR Spectroscopic Data for Ectoine in D₂O

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-7 (COO⁻) | ~176.6 |

| C-2 | ~160.4 |

| C-4 | ~58.0 |

| C-6 | ~37.1 |

| C-5 | ~21.3 |

| C-8 (-CH₃) | ~18.1 |

Interpretation of the ¹³C Chemical Shifts:

The chemical shifts in the ¹³C NMR spectrum are highly indicative of the electronic environment of each carbon atom. The carboxyl carbon (C-7) resonates at the lowest field (~176.6 ppm), which is typical for carboxylic acids and their conjugate bases. The C-2 carbon, being part of an imine-like system within the pyrimidine ring, also appears significantly downfield (~160.4 ppm). The aliphatic carbons of the ring (C-4, C-5, and C-6) and the methyl carbon (C-8) appear at higher fields, consistent with their sp³ hybridization.

Experimental Protocol for NMR Analysis of Ectoine

-

Sample Preparation: Dissolve 5-10 mg of Ectoine in approximately 0.6 mL of deuterium oxide (D₂O). Ensure the sample is fully dissolved. For quantitative analysis, a known amount of an internal standard (e.g., DSS or TSP) can be added.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Apply a water suppression pulse sequence if residual HDO signal is problematic.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).

-

II. Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Characteristic IR Absorption Bands of Ectoine

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3421 - 3052 | N-H stretching | Strong, Broad |

| ~2130 | N-H bending | Medium |

| ~1604 | C=O stretching (asymmetric) of COO⁻ | Strong |

| ~1443 | C=O stretching (symmetric) of COO⁻ | Strong |

| ~1388 | C-H bending (of -CH₃ and -CH₂-) | Medium |

Expert Insights into the IR Spectrum:

The IR spectrum of Ectoine is dominated by features characteristic of its amino acid and heterocyclic nature. The broad absorption in the 3400-3000 cm⁻¹ region is a hallmark of N-H stretching vibrations, likely broadened due to hydrogen bonding in the solid state. The strong bands at approximately 1604 cm⁻¹ and 1443 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), respectively, confirming the zwitterionic nature of Ectoine in the solid state. The presence of a peak around 2130 cm⁻¹ is attributed to N-H bending vibrations.

Experimental Protocol for FTIR Analysis of Ectoine (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of dry Ectoine with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be run first for background correction.

III. Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

A. Electrospray Ionization (ESI) Mass Spectrometry

For a polar and non-volatile molecule like Ectoine, electrospray ionization (ESI) is the preferred method. In positive ion mode, Ectoine is readily protonated, yielding a pseudo-molecular ion [M+H]⁺ at an m/z of 143.1.[1]

B. Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway